Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate
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Overview
Description
Methyl 5-fluorobicyclo[321]octane-1-carboxylate is a bicyclic compound that features a fluorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of a fluorinated precursor with a suitable dienophile, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter specific functional groups.
Substitution: Commonly involves replacing the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane-1-carboxylate: Lacks the fluorine atom, resulting in different chemical properties.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, leading to distinct biological activities.
Bicyclo[2.2.2]octane-1-carboxylate: Features a different ring structure, affecting its reactivity and applications.
Uniqueness
Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15FO2 |
---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H15FO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7H2,1H3 |
InChI Key |
KIBBHNWXBASNEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)F |
Origin of Product |
United States |
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